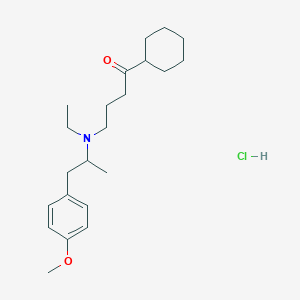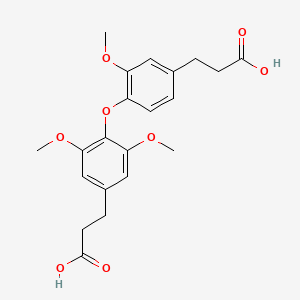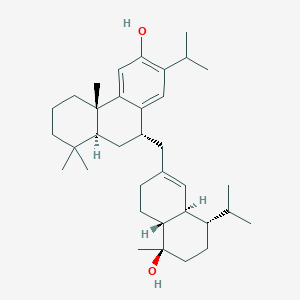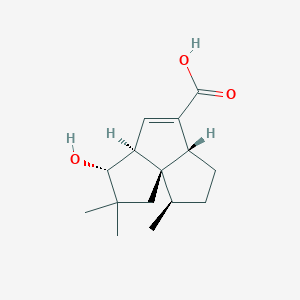
Pentalenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide pentalénique est un composé sesquiterpénoïde tricyclique qui a été isolé de diverses espèces de Streptomyces. C'est un métabolite de dérivation dans la biosynthèse de la famille des métabolites de la pentalénolactone. L'acide pentalénique se trouve généralement comme un co-métabolite de l'antibiotique sesquiterpénoïde pentalénolactone et des produits naturels apparentés .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse totale de l'acide pentalénique implique une réaction de Michael double intramoléculaire comme étape clé. Le processus commence par la préparation de la bis-énone à partir de la 4,4-diméthylcyclopent-2-énone en six étapes. Cet intermédiaire est ensuite chauffé avec du chlorotriméthylsilane, de la triéthylamine et du chlorure de zinc pour donner du tricyclo[7.3.0.0]dodécanedione, qui subit des transformations supplémentaires pour produire de l'acide pentalénique .
Méthodes de production industrielle : La biosynthèse implique l'hydroxylation de l'acide 1-désoxypentalénique catalysée par l'enzyme cytochrome P450 CYP105D7 .
Analyse Des Réactions Chimiques
Types de réactions : L'acide pentalénique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'enzyme synthétase d'acide pentalénique (CYP105D7) catalyse l'hydroxylation de l'acide 1-désoxypentalénique pour former de l'acide pentalénique .
Réactifs et conditions courants :
Oxydation : La réaction d'hydroxylation nécessite de la ferrédoxine réduite et de l'oxygène moléculaire (O₂) comme réactifs.
Principaux produits : Le produit principal de la réaction d'hydroxylation est l'acide pentalénique lui-même. D'autres produits formés dans les voies biosynthétiques apparentées comprennent la pentalénolactone et ses dérivés .
4. Applications de la recherche scientifique
L'acide pentalénique a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :
Chimie : L'acide pentalénique sert de composé modèle pour l'étude de la biosynthèse des sesquiterpénoïdes et de la catalyse enzymatique.
Biologie : Il est utilisé pour étudier les voies métaboliques et la régulation génétique chez les espèces de Streptomyces.
Médecine : L'acide pentalénique et ses dérivés ont des propriétés antibiotiques potentielles, ce qui en fait des sujets d'intérêt dans le développement de nouveaux agents antimicrobiens
5. Mécanisme d'action
Le mécanisme d'action de l'acide pentalénique implique son rôle de métabolite de dérivation dans la biosynthèse de la pentalénolactone. L'enzyme CYP105D7 catalyse l'hydroxylation de l'acide 1-désoxypentalénique pour former de l'acide pentalénique. Cette enzyme est une protéine hème-thiolate qui utilise de la ferrédoxine réduite et de l'oxygène moléculaire pour effectuer la réaction d'oxydation .
Applications De Recherche Scientifique
Pentalenic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound serves as a model compound for studying sesquiterpenoid biosynthesis and enzyme catalysis.
Biology: It is used to investigate the metabolic pathways and genetic regulation in Streptomyces species.
Medicine: this compound and its derivatives have potential antibiotic properties, making them subjects of interest in the development of new antimicrobial agents
Mécanisme D'action
Pentalenic acid is similar to other sesquiterpenoid compounds such as pentalenolactone and its derivatives. These compounds share a common biosynthetic pathway and structural features. this compound is unique in its role as a shunt metabolite and its specific enzymatic conversion by CYP105D7 .
Comparaison Avec Des Composés Similaires
L'acide pentalénique est similaire à d'autres composés sesquiterpénoïdes tels que la pentalénolactone et ses dérivés. Ces composés partagent une voie biosynthétique commune et des caractéristiques structurales. L'acide pentalénique est unique dans son rôle de métabolite de dérivation et sa conversion enzymatique spécifique par CYP105D7 .
Composés similaires :
- Pentalénolactone
- Acide 1-désoxypentalénique
- Néopentalénokétolactone
L'acide pentalénique se distingue par son rôle biosynthétique spécifique et les réactions enzymatiques uniques qu'il subit.
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(1S,2R,5R,8S,9R)-9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18)/t8-,10+,11-,12-,15+/m1/s1 |
Clé InChI |
WBLTVUMJMJIOGQ-YCGCYHNXSA-N |
SMILES |
CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@]13CC([C@@H]([C@H]3C=C2C(=O)O)O)(C)C |
SMILES canonique |
CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


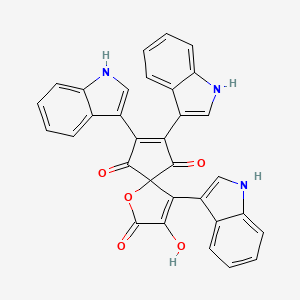
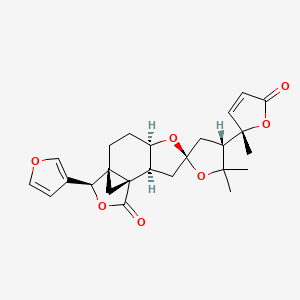

![3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone](/img/structure/B1247216.png)




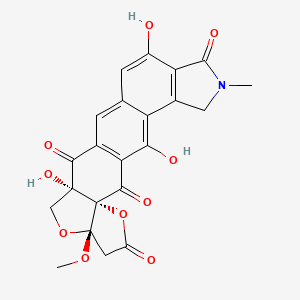
![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)
![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
